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molecular formula C9H9ClO3 B8029786 4-Chloro-2,6-dimethoxybenzaldehyde

4-Chloro-2,6-dimethoxybenzaldehyde

Cat. No. B8029786
M. Wt: 200.62 g/mol
InChI Key: LENPUWVBWPAVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303065B2

Procedure details

A solution of 1-chloro-3,5-dimethoxybenzene (5 g, 29.0 mmol) and TMEDA (4.37 mL, 29.0 mmol) in diethyl ether (100 mL, 962 mmol) at −78° C. under N2 atmosphere was charged with BuLi (19.91 mL, 31.9 mmol) dropwise over a period of 30 minutes using a syringe pump. After stirring for 4 hours at −78° C., DMF was added and the reaction mixture continued to stir for 1.5 hours after which 1N HCl (˜30 mL) was added (all at −78° C.). The reaction mixture was warmed to room temperature and extracted with ethyl acetate. The organic phase was dried (MgSO4), filtered and concentrated to dryness. The residue was purified by ISCO using hexanes/EtOAc as eluent. Fractions containing the desired product were concentrated to dryness to give the title material (1.97 g, 9.82 mmol, 33.9% yield) as a light yellow solid. LC (Method B): 1.924 min. LCMS (APCI) calcd for C9H10ClO3 [M+H]+ m/z 201.03, found 201.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 10.28 (s, 1H), 6.87 (s, 2H), 3.86 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
19.91 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.CN(CCN(C)C)C.[CH2:20]([O:22]CC)C.[Li]CCCC.Cl>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([CH:20]=[O:22])=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)OC)OC
Name
Quantity
4.37 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
19.91 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (all at −78° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.82 mmol
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 33.9%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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